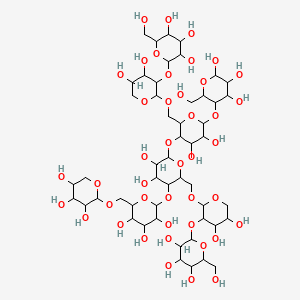

Nonasaccharide Glc4Xyl3Gal2

描述

Nonasaccharide Glc4Xyl3Gal2 is a complex carbohydrate molecule composed of four glucose (Glc), three xylose (Xyl), and two galactose (Gal) residues. This compound is a type of xyloglucan nonasaccharide, which is a significant component of plant cell walls. It has a molecular formula of C51H86O43 and a molecular weight of 1387.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of glycobiology and carbohydrate chemistry .

作用机制

Target of Action

Nonasaccharide Glc4Xyl3Gal2, also known as Xyloglucan nonasaccharide or XLLG, is a biochemical reagent used in life science research It’s known that xllg is involved in the degradation of xyloglucans , suggesting that its targets could be enzymes or proteins involved in this process.

Mode of Action

The mode of action of XLLG involves the hydrolysis of xyloglucan oligosaccharides. In this process, an extracellular α-xylosidase, named AxyB, releases one molecule of the xylopyranosyl side chain attached to the non-reducing end of the β-1,4-glucan main chain of these xyloglucan oligosaccharides .

Biochemical Pathways

XLLG plays a role in the degradation of xyloglucans, which are major plant hemicellulosic polysaccharides. This degradation process involves the release of xylopyranosyl side chains from the xyloglucan oligosaccharides, a process facilitated by the enzyme AxyB

Result of Action

The primary result of XLLG’s action is the degradation of xyloglucan oligosaccharides. This degradation process results in the release of xylopyranosyl side chains from the xyloglucan oligosaccharides

生化分析

Biochemical Properties

Nonasaccharide Glc4Xyl3Gal2 plays a significant role in biochemical reactions. It is involved in the self-assembly behavior of xyloglucans, which are highly branched, hydroxyl-rich polyglucans . This self-assembly is described as a multi-step and hierarchical process with different levels of organization . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by altering the physiology of gastric and intestinal tracts, accomplishing a protective role and reducing the absorption of nutrients owing to its mucoadhesive properties

Molecular Mechanism

It is known to exert its effects through its involvement in the self-assembly behavior of xyloglucans

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit 97% inhibition of venous thrombus at a dose of 10 mg/kg in rats without any obvious bleeding risk

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Nonasaccharide Glc4Xyl3Gal2 involves the stepwise assembly of monosaccharide units through glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the monosaccharides, followed by the formation of glycosidic bonds using glycosyl donors and acceptors. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and high cost. it can be produced in large quantities through enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

化学反应分析

Types of Reactions: Nonasaccharide Glc4Xyl3Gal2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodic acid (HIO4).

Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like acetyl chloride (CH3COCl) for acetylation

Common Reagents and Conditions:

Oxidation: Periodic acid (HIO4), room temperature.

Reduction: Sodium borohydride (NaBH4), room temperature.

Substitution: Acetyl chloride (CH3COCl), pyridine, room temperature

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Acetylated derivatives

科学研究应用

Nonasaccharide Glc4Xyl3Gal2 has a wide range of applications in scientific research:

相似化合物的比较

- Glc4Xyl3 heptasaccharide (XXXG)

- Glc4Xyl3Gal octasaccharide (XLXG, XXLG)

- Other xyloglucan oligosaccharides

Comparison: Nonasaccharide Glc4Xyl3Gal2 is unique due to its specific arrangement of glucose, xylose, and galactose residues. This unique structure allows it to interact with a distinct set of enzymes and proteins, making it a valuable tool for studying carbohydrate-related processes. Compared to other xyloglucan oligosaccharides, this compound has a higher degree of complexity and a broader range of applications in scientific research .

生物活性

Nonasaccharide Glc4Xyl3Gal2, also known as xyloglucan nonasaccharide, is a complex carbohydrate composed of glucose, xylose, and galactose units. This compound is significant in various biological processes, particularly in plant cell wall structure and function. Understanding its biological activity can provide insights into its potential applications in biotechnology and medicine.

Structure and Composition

This compound consists of four glucose (Glc) residues, three xylose (Xyl) residues, and two galactose (Gal) residues. The structural formula can be represented as follows:

- Composition :

- 4 Glucose (Glc)

- 3 Xylose (Xyl)

- 2 Galactose (Gal)

This specific arrangement influences its biological interactions and enzymatic degradation patterns.

Enzymatic Interactions

The biological activity of this compound is largely dictated by its interactions with various enzymes. Research has shown that xyloglucan oligosaccharides, including this nonasaccharide, can modulate the activity of several glycoside hydrolases.

- Hydrolysis by Enzymes :

- Influence on Plant Growth :

Case Studies

- Study on Aspergillus oryzae :

- Cloning and Expression of Enzymes :

Data Table: Biological Activities and Enzymatic Interactions

| Activity | Enzyme/Organism | Effect |

|---|---|---|

| Hydrolysis | GH31 α-xylosidase from E. coli | Selective degradation of xyloglucan |

| Plant Growth Modulation | Various glycoside hydrolases | Influences cell wall metabolism |

| Carbon Source Utilization | Aspergillus oryzae | Degradation of xyloglucan for biomass use |

属性

IUPAC Name |

2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCHIGXDTVYEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H86O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659940 | |

| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129865-06-1 | |

| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。